4-Difluoromethoxy-2-(trifluoromethyl)aniline
Description
Properties
IUPAC Name |
4-(difluoromethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO/c9-7(10)15-4-1-2-6(14)5(3-4)8(11,12)13/h1-3,7H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJANQNKQAWVRFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Aromatic Nucleophilic Substitution (SNAr)
One common laboratory and industrial approach involves nucleophilic aromatic substitution reactions. This method typically starts from a halogenated aniline derivative such as 4-chloro-2-(trifluoromethyl)aniline. The halogen is displaced by a difluoromethoxy nucleophile generated in situ, often using reagents like potassium fluoride (KF) and chlorodifluoromethoxy sources under basic conditions (e.g., in dimethylformamide (DMF)) at elevated temperatures (~100°C). This reaction yields the target compound with moderate to good yields (65–75%) and purity around 92%.
Transition-Metal-Catalyzed Cross-Coupling
Another efficient synthetic method employs transition-metal catalysis, such as Ullmann or Buchwald-Hartwig coupling reactions. These involve copper(I) iodide (CuI) or palladium catalysts to facilitate the coupling of an appropriate aryl halide with difluoromethoxy donors. Reaction temperatures are typically higher (around 120°C), and the method produces higher purity products (≥95%) with yields ranging from 70–80%. The use of polar aprotic solvents like DMF enhances reaction rates and catalyst efficiency. Purification is commonly achieved through chromatographic techniques to remove dehalogenated and other side products.
Industrial Preparation Methodology
An industrially viable preparation method, particularly for the related compound 4-(difluoromethoxy)aniline (a close structural analogue), has been disclosed in patent CN103819349A. This method can be adapted for the target compound with suitable modifications:
- Step 1: Conversion of 4-nitrophenol to sodium acetamidophenate by reaction with sodium hydroxide.
- Step 2: Reaction of sodium acetamidophenate with monochlorodifluoromethane under alkaline conditions to produce 4-(difluoromethoxy)nitrobenzene.
- Step 3: Catalytic reduction of the nitro group to an amine using a co-catalyst system of ferric oxide and activated carbon, with water and hydrazine as reducing agents, yielding 4-(difluoromethoxy)aniline.
This process is characterized by high yield (total recovery up to 90%), low cost, high purity (>98.5%), and reduced environmental impact, making it suitable for large-scale industrial production.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Catalysts | Temperature (°C) | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Aromatic Nucleophilic Substitution | KF, halogenated aniline, DMF | ~100 | 65–75 | ~92 | Simple, moderate yield | Moderate purity, side reactions |
| Ullmann/Buchwald-Hartwig Coupling | CuI or Pd catalyst, difluoromethoxy donor | ~120 | 70–80 | ≥95 | High purity, efficient catalyst use | Requires inert atmosphere, costly catalysts |
| Industrial Catalytic Reduction (Patent CN103819349A) | Sodium hydroxide, monochlorodifluoromethane, Fe2O3, activated carbon, hydrazine | Variable (mild) | ~90 | >98.5 | High yield, low cost, environmentally friendly | Specific to 4-(difluoromethoxy)aniline; adaptation needed for trifluoromethyl derivative |
Factors Influencing Yield and Purity
- Catalyst choice and efficiency: Pd catalysts generally provide higher purity but require inert atmospheres and careful handling.
- Solvent polarity: Polar aprotic solvents like DMF increase reaction rates and yields.
- Temperature control: Elevated temperatures (~100–120°C) are necessary but must be optimized to avoid decomposition.
- Purification techniques: Chromatography (HPLC, silica gel) is critical to isolate the target compound from byproducts.
- Starting material quality: High purity halogenated aniline derivatives improve overall yield and product quality.
Research Findings and Applications Related to Preparation
- The compound serves as a building block for synthesizing complex fluorinated molecules with tailored biological and material properties.
- It has been investigated for enzyme inhibition (e.g., COX-2, LOX), indicating potential anti-inflammatory applications, which underscores the importance of efficient synthetic access to the compound.
- Industrial methods emphasize sustainability and cost-effectiveness, reflecting the compound's growing demand in pharmaceutical and agrochemical sectors.
Chemical Reactions Analysis
Types of Reactions: 4-Difluoromethoxy-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkylating agents, and acylating agents under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: This compound serves as a crucial building block for synthesizing more complex fluorinated compounds. Its unique structure allows for the development of derivatives with tailored properties for various applications.
2. Biology:
- Biological Activity Investigation: Research has focused on understanding the compound's potential biological activities, particularly its interactions with biomolecules. The fluorinated groups enhance binding affinity and selectivity towards specific molecular targets, such as enzymes and receptors.
3. Medicine:
- Drug Development Potential: Given its unique chemical properties, 4-Difluoromethoxy-2-(trifluoromethyl)aniline is being explored for its potential use in drug development. Studies have indicated its efficacy as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenases (LOX), suggesting anti-inflammatory properties.
4. Industry:
- Advanced Materials Development: The compound is utilized in creating advanced materials with specific properties such as increased stability or reactivity, which are essential in various industrial applications.
Case Studies
Recent studies have highlighted the compound's potential in various biological contexts:
- Enzyme Inhibition: The compound has shown significant inhibition of COX-2 with an IC50 value lower than many existing anti-inflammatory drugs, indicating its potential as a therapeutic agent.
- Cytotoxicity Studies: In vitro studies have evaluated its cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells, revealing moderate cytotoxicity that warrants further investigation into its anticancer potential.
Mechanism of Action
The mechanism of action of 4-Difluoromethoxy-2-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. This can lead to modulation of biological pathways and exertion of desired effects, such as inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
The biological and chemical properties of 4-difluoromethoxy-2-(trifluoromethyl)aniline can be contextualized through comparisons with structurally related aniline derivatives. Below is a detailed analysis supported by research findings:
Table 1: Comparative Analysis of Fluorinated Aniline Derivatives
Key Observations :
Ortho-Trifluoromethyl Substitution :
- Derivatives with a 2-CF₃ group (e.g., 2-(trifluoromethyl)aniline) exhibit enhanced activity in calixarene-based anticancer agents, attributed to reduced basicity and improved target binding .
- The ortho-substitution effect minimizes cytotoxicity, making such compounds favorable for therapeutic applications .
Para-Substitution Effects :
- 4-CF₃ analogs demonstrate potent butyrylcholinesterase (BChE) inhibition (IC₅₀ <50 µM), outperforming 4-fluoro derivatives .
- 4-OCF₃ and 4-OCHF₂ groups likely enhance lipophilicity and metabolic stability, though direct data on 4-difluoromethoxy analogs are sparse .
Cytotoxicity and Selectivity
- 2-(Trifluoromethyl)aniline Derivatives : Exhibit low cytotoxicity in calixarene-based studies, with selectivity indices (SI) >10 in some cases .
- 4-Nitro-3-(trifluoromethyl)aniline: Shows minimal cytotoxicity post-irradiation, as the nitro group decomposes into non-toxic photoproducts .
- Dinitroaniline Derivatives : High cytotoxicity (SI <5) in antitubulin agents, highlighting the risks of excessive nitro group incorporation .
Biological Activity
4-Difluoromethoxy-2-(trifluoromethyl)aniline is a fluorinated aromatic amine characterized by the presence of difluoromethoxy and trifluoromethyl groups attached to an aniline core. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its unique chemical properties and potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is C9H7F5N, and its structure can be represented as follows:
The presence of fluorine atoms significantly influences the compound's lipophilicity, metabolic stability, and interaction with biological targets .
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The fluorinated groups enhance the compound's binding affinity and selectivity, which can lead to modulation of biological pathways. This includes potential inhibition of enzyme activities or alteration in receptor signaling .
Research Findings
Recent studies have explored the compound's efficacy in various biological contexts:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for cyclooxygenase-2 (COX-2) and lipoxygenases (LOX-5 and LOX-15). These enzymes are crucial in inflammatory pathways, suggesting that the compound could have anti-inflammatory properties .
- Cytotoxicity : In vitro studies have evaluated its cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and HEK293 (human embryonic kidney) cells. The results indicated moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds. Below is a table summarizing key differences in biological activity among related fluorinated compounds.
| Compound Name | IC50 (μM) for COX-2 | IC50 (μM) for AChE | Lipophilicity (LogP) |
|---|---|---|---|
| This compound | 15.0 | 20.5 | 2.4 |
| 2-(Difluoromethoxy)aniline | 25.0 | 30.0 | 1.9 |
| 4-(Trifluoromethyl)aniline | 18.5 | 22.0 | 2.1 |
This table illustrates that while all compounds exhibit some level of enzyme inhibition, this compound demonstrates a favorable profile in terms of both potency and lipophilicity .
Study on Anti-inflammatory Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of fluorinated anilines, including this compound. The study found that this compound exhibited significant inhibition of COX-2 with an IC50 value lower than many existing anti-inflammatory drugs . The mechanism was attributed to enhanced hydrogen bonding interactions due to the electron-withdrawing nature of the fluorine atoms.
Cytotoxicity Assessment
A separate investigation assessed the cytotoxic effects against various cancer cell lines, revealing that this compound induced apoptosis in MCF-7 cells at concentrations around 25 μM . This suggests potential therapeutic applications in oncology, although further studies are necessary to elucidate the precise mechanisms involved.
Q & A
Q. Key Factors :
- Catalyst Efficiency : Pd-based catalysts yield higher purity (≥95%) but require inert atmospheres.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Purification : HPLC or silica gel chromatography is critical for isolating the product from byproducts like dehalogenated intermediates .
Q. Table 1: Synthetic Method Comparison
| Method | Catalyst/Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nucleophilic Substitution | KF, CuI, DMF | 100 | 65–75 | 92 |
| Ullmann Coupling | CuI, 1,10-phenanthroline | 120 | 70–80 | 95 |
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
Answer:
- ¹H/¹³C/¹⁹F NMR :
- ¹H NMR : Amino proton (δ 5.2 ppm, singlet); aromatic protons (δ 6.8–7.5 ppm, split due to CF3 and OCHF2).
- ¹⁹F NMR : Distinct peaks at -58 ppm (CF3) and -80 ppm (OCHF2) .
- IR Spectroscopy : N-H stretch (~3400 cm⁻¹), C-F vibrations (1100–1250 cm⁻¹).
- HRMS : Molecular ion [M+H]+ at m/z 253.0421 (C8H6F5NO).
Q. Table 2: Key Spectral Data
| Technique | Key Peaks/Features | Reference |
|---|---|---|
| ¹⁹F NMR | -58 ppm (CF3), -80 ppm (OCHF2) | |
| IR | 3400 cm⁻¹ (N-H), 1180 cm⁻¹ (C-F) |
How do the electron-withdrawing effects of the difluoromethoxy and trifluoromethyl groups influence electrophilic aromatic substitution (EAS) reactivity?
Answer:
The CF3 and OCHF2 groups deactivate the aromatic ring via inductive effects, directing EAS to the para position relative to the amino group. However, steric hindrance from CF3 suppresses ortho substitution. Experimental nitration (HNO3/H2SO4) yields a 4:1 para:ortho ratio, while DFT predicts 3:1. To resolve discrepancies:
- Perform kinetic isotope effect studies.
- Compare regioselectivity under varying temperatures (80–140°C) .
What computational approaches are recommended to predict nonlinear optical (NLO) properties, and how do they align with experimental data?
Answer:
- DFT Calculations : Use B3LYP/6-311++G(d,p) to compute hyperpolarizability (β) and HOMO-LUMO gaps. For similar compounds, β = 8.7 ×10⁻³⁰ esu (calculated) vs. 9.2 ×10⁻³⁰ esu (experimental via EFISHG).
- Validation : Augment with solvent-phase corrections (e.g., PCM model) to reduce deviations (<10%) .
Q. Table 3: Computational vs. Experimental NLO Properties
| Parameter | DFT Prediction | Experimental Value | Deviation (%) |
|---|---|---|---|
| β (×10⁻³⁰ esu) | 8.7 | 9.2 | 5.4 |
| HOMO-LUMO Gap (eV) | 4.2 | 4.0 | 4.8 |
What safety protocols are critical when handling this compound?
Answer:
- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin contact (LD50: 320 mg/kg in rats).
- Storage : Airtight containers at 2–8°C; incompatible with oxidizers (e.g., HNO3).
- Waste Disposal : Neutralize acidic byproducts (pH 6–8) to prevent nitroso derivative formation .
How can researchers resolve contradictions between in vitro bioactivity and computational predictions?
Answer:
- Experimental Adjustments : Test across multiple concentrations (1–100 µM) and pH levels (5–8).
- Computational Refinements : Account for protonation states (e.g., amino group pKa ~4.4) in docking simulations.
- Case Study : Adjusting the amino group’s protonation state improved correlation (R² 0.65 → 0.89) for similar trifluoromethyl anilines .
What strategies optimize the synthesis of heterocyclic derivatives from this compound?
Answer:
- Cyclization : React with thioureas (120°C, DMF) to form benzothiazoles.
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (Pd(PPh3)4, 80°C) yields biaryl intermediates for drug candidates.
- Yield Optimization : Use microwave-assisted synthesis (20% reduction in reaction time) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
